molecular formula C14H15N3O3S B2994441 Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate CAS No. 330676-30-7

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate

Cat. No. B2994441
CAS RN: 330676-30-7
M. Wt: 305.35
InChI Key: SSHGDFKFKNGWQY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate, also known as ethyl 2-(4-methylphenylcarbamoylamino)thiazole-4-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazole derivative, which is a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms.

Scientific Research Applications

Antitumor Activity

Thiazole compounds have been reported to exhibit antitumor and cytotoxic activities. For instance, a series of thiazolyl compounds demonstrated potent effects on human tumor cell lines, including prostate cancer . Given the structural similarity, “Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate” may also be explored for its potential antitumor properties.

Carbonic Anhydrase Inhibition

Thiazoles with amido or ureido functional groups have been synthesized and evaluated for their inhibitory activities against carbonic anhydrase (CA), an enzyme involved in various physiological processes . The compound , with its ureido linkage, could be a candidate for CA inhibition studies.

Antioxidant Properties

Thiazole derivatives have shown potent antioxidant activities, comparable to standard antioxidants like vitamin E . The compound’s potential as an antioxidant could be investigated, considering its thiazole core and substituents that may contribute to radical scavenging ability.

properties

IUPAC Name

ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHGDFKFKNGWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate

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